Sniper(ER)-110

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

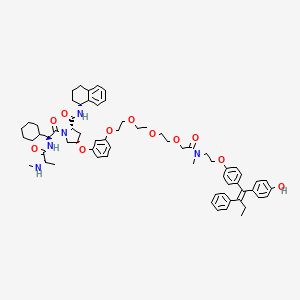

Sniper(ER)-110 is a novel small molecule designed to target and degrade estrogen receptor alpha (ERα) via the ubiquitin-proteasome systemThese molecules have shown great potential in both basic research and clinical therapy, particularly in the treatment of estrogen receptor-positive breast cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(ER)-110 involves the chemical linkage of two distinct ligands: one that interacts with a ubiquitin ligase cIAP1 and another that binds to the target protein, ERα. The process typically involves the following steps:

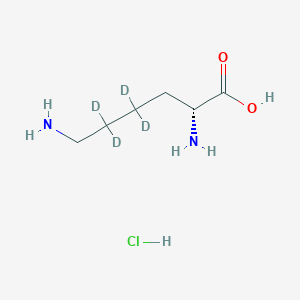

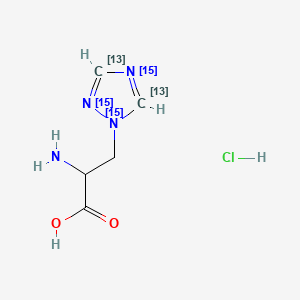

Synthesis of Bestatin Derivative: Bestatin, a known inhibitor of aminopeptidases, is chemically modified to interact with cIAP1.

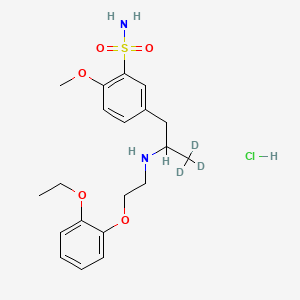

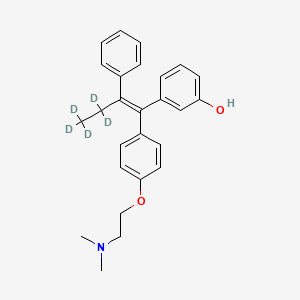

Synthesis of ERα Ligand: 4-Hydroxytamoxifen (4-OHT) is used as the ligand for ERα.

Chemical Linkage: The two ligands are chemically linked using a suitable spacer to form the final this compound molecule

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include:

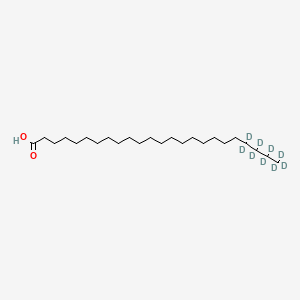

Bulk Synthesis of Ligands: Large quantities of the bestatin derivative and 4-hydroxytamoxifen are synthesized.

Purification: The ligands are purified using techniques such as column chromatography.

Chemical Linkage and Final Purification: The ligands are chemically linked, and the final product is purified to ensure high purity and activity.

Análisis De Reacciones Químicas

Types of Reactions

Sniper(ER)-110 undergoes several types of chemical reactions, including:

Ubiquitylation: The compound induces ubiquitylation of ERα, marking it for degradation by the proteasome.

Proteasomal Degradation: The ubiquitylated ERα is recognized and degraded by the proteasome.

Common Reagents and Conditions

Reagents: Bestatin derivative, 4-hydroxytamoxifen, chemical spacers, and solvents such as dimethyl sulfoxide (DMSO).

Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal activity and stability of the compound

Major Products

The major product of these reactions is the degraded form of ERα, which leads to the inhibition of estrogen signaling in target cells .

Aplicaciones Científicas De Investigación

Sniper(ER)-110 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.

Biology: Helps in understanding the role of ERα in cellular processes and its degradation.

Medicine: Potential therapeutic agent for treating ERα-positive breast cancer by inhibiting estrogen signaling.

Industry: Could be used in the development of new drugs targeting protein degradation pathways

Mecanismo De Acción

Sniper(ER)-110 exerts its effects by inducing the degradation of ERα through the ubiquitin-proteasome system. The compound binds to both ERα and cIAP1, bringing them into close proximity. This interaction facilitates the ubiquitylation of ERα by cIAP1, marking it for degradation by the proteasome. The degradation of ERα leads to the inhibition of estrogen signaling, which is crucial for the proliferation of ERα-positive breast cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

PROTACs (Proteolysis-Targeting Chimeras): Similar to SNIPERs, PROTACs are chimeric molecules that induce the degradation of target proteins via the ubiquitin-proteasome system.

IAP Antagonists: Compounds that inhibit IAPs and induce apoptosis in cancer cells.

Hydrophobic Tagging Molecules: Small molecules that tag target proteins for degradation by making them appear hydrophobic.

Uniqueness

Sniper(ER)-110 is unique in its ability to specifically target ERα for degradation without inducing estrogen-regulated gene expression. This specificity makes it a promising therapeutic agent for ERα-positive breast cancer, offering a targeted approach with potentially fewer side effects compared to traditional therapies .

Propiedades

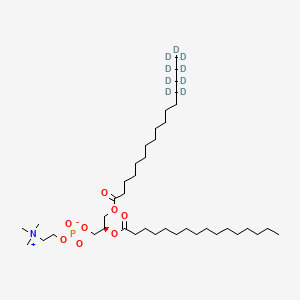

Fórmula molecular |

C66H83N5O11 |

|---|---|

Peso molecular |

1122.4 g/mol |

Nombre IUPAC |

(2S,4S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-4-[3-[2-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]phenoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1 |

Clave InChI |

DXLPZZKVYXMXOP-UXACQRMVSA-N |

SMILES isomérico |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)O[C@H]4C[C@H](N(C4)C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)NC)C(=O)N[C@@H]6CCCC7=CC=CC=C67)/C8=CC=CC=C8 |

SMILES canónico |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)